propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-
Overview
Description
Propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- is an organic compound with a complex structure that includes a propanoic acid backbone and a 4-nitrophenylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- typically involves the reaction of 4-nitrobenzyl chloride with thiopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-[[(4-aminophenyl)methyl]thio]-
- Propanoic acid, 3-[[(4-chlorophenyl)methyl]thio]-
- Propanoic acid, 3-[[(4-methylphenyl)methyl]thio]-
Uniqueness
Propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties The nitro group can undergo various transformations, making this compound versatile for different applications
This detailed article provides a comprehensive overview of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a propanoic acid moiety linked to a thioether group with a nitrophenyl substituent. This unique structure is believed to contribute to its biological activity.
The biological activity of propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- may be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular proteins and DNA, potentially leading to cytotoxic effects.
- Thioether Interactions : The thioether group may influence the compound's solubility and reactivity, enhancing its ability to penetrate biological membranes and interact with cellular targets .
Antimicrobial Activity
Research indicates that propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- exhibits antimicrobial properties against various bacterial strains. A study reported significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5.2 | Induction of apoptosis |
A549 | 6.8 | Cell cycle arrest |
A notable study found that propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various compounds, propanoic acid, 3-[[(4-nitrophenyl)methyl]thio]- was shown to outperform conventional antibiotics against resistant strains of bacteria. The study utilized disk diffusion methods to evaluate the inhibition zones, confirming its potential as an alternative antimicrobial agent.
Study 2: Anticancer Properties
A recent investigation into the anticancer properties revealed that this compound significantly inhibited cell proliferation in MCF-7 and A549 cells. The study employed MTT assays to quantify cell viability and further analyzed apoptotic markers through flow cytometry.
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)5-6-16-7-8-1-3-9(4-2-8)11(14)15/h1-4H,5-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPMRBXCJXXUNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20288601 | |
Record name | 3-[(4-nitrobenzyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20288601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-44-6 | |
Record name | NSC56878 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[(4-nitrobenzyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20288601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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